molecular formula C29H33NO3 B10772211 (E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid

(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid

Cat. No.: B10772211
M. Wt: 443.6 g/mol
InChI Key: NBBRUBRIVJNCKV-SFVOQAAJSA-N
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Description

(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[222]oct-5-enyl]hept-5-enoic acid is a complex organic compound characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the benzhydryloxyiminomethyl group: This step involves the reaction of the bicyclic intermediate with benzhydryl chloride and a suitable base to form the benzhydryl ether, followed by oximation.

    Formation of the hept-5-enoic acid side chain: This can be introduced through a series of reactions, including alkylation and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxime group to an amine.

    Substitution: The benzhydryloxy group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its functional groups allow for the formation of various derivatives that can be used as probes or inhibitors in biochemical assays.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the oxime group can be modified to create compounds with improved pharmacokinetic properties or enhanced biological activity.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, potentially inhibiting their activity. The bicyclic core provides rigidity to the molecule, allowing for precise interactions with biological targets. The hept-5-enoic acid side chain can interact with lipid membranes, affecting their fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Benzhydryloxyiminomethyl derivatives: Compounds with similar benzhydryloxyiminomethyl groups but different core structures.

    Bicyclo[2.2.2]octane derivatives: Compounds with the same bicyclic core but different functional groups.

    Hept-5-enoic acid derivatives: Compounds with the same side chain but different core structures.

Uniqueness

(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[222]oct-5-enyl]hept-5-enoic acid is unique due to the combination of its bicyclic core, benzhydryloxyiminomethyl group, and hept-5-enoic acid side chain

Properties

Molecular Formula

C29H33NO3

Molecular Weight

443.6 g/mol

IUPAC Name

(E)-7-[3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid

InChI

InChI=1S/C29H33NO3/c31-28(32)16-10-2-1-9-15-26-22-17-19-23(20-18-22)27(26)21-30-33-29(24-11-5-3-6-12-24)25-13-7-4-8-14-25/h1,3-9,11-14,17,19,21-23,26-27,29H,2,10,15-16,18,20H2,(H,31,32)/b9-1+,30-21+

InChI Key

NBBRUBRIVJNCKV-SFVOQAAJSA-N

Isomeric SMILES

C1CC2C=CC1C(C2/C=N/OC(C3=CC=CC=C3)C4=CC=CC=C4)C/C=C/CCCC(=O)O

Canonical SMILES

C1CC2C=CC1C(C2C=NOC(C3=CC=CC=C3)C4=CC=CC=C4)CC=CCCCC(=O)O

Origin of Product

United States

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